

Toxicological Profile of Norcotinine: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Norcotinine*

Cat. No.: *B101708*

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Executive Summary

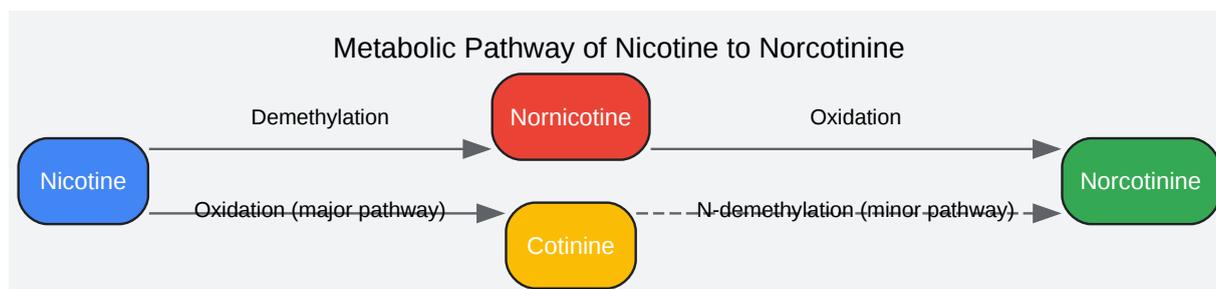
Norcotinine, a primary metabolite of the nicotine metabolite nornicotine and a minor metabolite of cotinine, is a critical molecule in the toxicological assessment of nicotine and tobacco products. While its presence in biological systems following nicotine exposure is well-documented, a comprehensive toxicological profile remains less characterized than that of its parent compounds. This technical guide synthesizes the available toxicological data on **norcotinine**, provides detailed experimental protocols for its assessment based on established regulatory guidelines, and visualizes key metabolic and experimental pathways. The current body of evidence suggests that **norcotinine** is a harmful substance, with general toxicological properties that are often considered comparable to nicotine. However, a significant lack of specific quantitative data for **norcotinine** necessitates a cautious approach to its risk assessment, relying on extrapolation from nicotine and established toxicological principles.

Chemical and Physical Properties

Property	Value
IUPAC Name	5-(pyridin-3-yl)pyrrolidin-2-one
Molecular Formula	C ₉ H ₁₀ N ₂ O
Molecular Weight	162.19 g/mol
CAS Number	17708-87-1
Appearance	Solid

Pharmacokinetics and Metabolism

Norcotinine is a known human metabolite of nicotine, primarily formed through the metabolic pathway of nornicotine, which itself is a demethylated metabolite of nicotine. It can also be formed to a lesser extent from the N-demethylation of cotinine, the major metabolite of nicotine. The enzyme cytochrome P450 2A6 (CYP2A6) is involved in the metabolism of cotinine, leading to the formation of **norcotinine** in vitro.[1] **Norcotinine** has been detected in the urine of smokers.[1]



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*Metabolic Pathway of Nicotine to **Norcotinine***

Toxicological Profile

Acute Toxicity

Norcotinine is classified as harmful by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2] It is considered harmful if swallowed, in contact with skin, or inhaled, and it is known to cause skin and eye irritation.[2] Specific quantitative data, such as

LD50 (median lethal dose) and LC50 (median lethal concentration) values for **norcotinine**, are not readily available in the public domain. The values presented in the following table are based on analogy to nicotine, as stated in safety data sheets for nornicotine, a closely related compound.

Table 1: Acute Toxicity Data (Analogous to Nicotine)

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	50 mg/kg	
LD50	Rabbit	Dermal	70.4 mg/kg	
LC50	Rat	Inhalation	0.19 mg/L (4h)	

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)

This protocol is a standardized method to determine the acute oral toxicity of a substance.

- **Test Animals:** Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.
- **Housing and Fasting:** Animals are caged individually and fasted overnight before dosing. Water is available ad libitum.
- **Dose Administration:** The test substance is administered orally by gavage in a single dose. The volume administered should not exceed 1 ml/100g body weight for aqueous solutions or 0.4 ml/100g for oils.
- **Dosing Procedure:** A single animal is dosed at a starting dose level below the estimated LD50. If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level. The dose progression factor is typically 1.5.
- **Observation Period:** Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) for at least 14 days. Body weight is recorded weekly.

- **Data Analysis:** The LD50 is calculated using the maximum likelihood method based on the survival outcomes of the dosed animals.

Repeated Dose Toxicity

There are currently no publicly available repeated-dose toxicity studies specifically for **norcotinine**. Therefore, a No-Observed-Adverse-Effect Level (NOAEL) has not been established. To assess the potential for toxicity from repeated exposure, a 28-day or 90-day study in rodents would be required.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rodents (OECD Guideline 407)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance for 28 days.

- **Test Animals:** At least 5 male and 5 female healthy young adult rats per group.
- **Dose Groups:** A control group (vehicle only) and at least three dose groups with increasing concentrations of the test substance. The highest dose should induce toxic effects but not mortality.
- **Administration:** The test substance is administered orally by gavage daily for 28 days.
- **Observations:**
 - **Clinical Observations:** Daily checks for signs of toxicity.
 - **Body Weight and Food Consumption:** Recorded weekly.
 - **Hematology and Clinical Biochemistry:** Blood samples are collected at the end of the study for analysis of parameters such as red and white blood cell counts, hemoglobin, and liver and kidney function markers.
 - **Pathology:** All animals are subjected to a gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

- **Data Analysis:** The NOAEL is determined as the highest dose at which no substance-related adverse effects are observed.

Genotoxicity

There is a lack of specific genotoxicity data for **norcotinine** in the public domain. However, its precursor, nornicotine, has been shown to induce sister-chromatid exchanges at high concentrations in Chinese hamster ovary cells.[3] Given this and its chemical structure, a full battery of genotoxicity tests would be warranted for a complete toxicological profile.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

This in vitro assay is used to detect gene mutations.

- **Test System:** Several strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine for *Salmonella*).
- **Metabolic Activation:** The test is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.
- **Procedure:** The bacterial strains are exposed to the test substance at various concentrations in the presence or absence of S9 mix. The mixture is then plated on a minimal agar medium lacking the required amino acid.
- **Endpoint:** The number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)

This in vitro assay detects chromosomal damage.

- **Test System:** Mammalian cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes.
- **Metabolic Activation:** The test is conducted with and without an S9 metabolic activation system.

- Procedure: Cells are exposed to the test substance at several concentrations. After treatment, the cells are cultured to allow for cell division. A cytokinesis blocker (e.g., cytochalasin B) is often added to identify cells that have completed one division.
- Endpoint: The cells are harvested, stained, and scored for the presence of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes). A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.

Carcinogenicity

No carcinogenicity bioassays have been conducted on **norcotinine**. However, a significant concern is its potential to be a precursor to the known carcinogen N'-nitrosonornicotine (NNN). Nornicotine can be nitrosated to form NNN, and it is plausible that **norcotinine** could undergo a similar conversion.

Experimental Protocol: Carcinogenesis Bioassay in Rodents (Based on NTP Guidelines)

These long-term studies are the gold standard for assessing the carcinogenic potential of a chemical.

- Test Animals: Typically, groups of 50 male and 50 female rats and mice.
- Dose Groups: A control group and at least two dose groups. The highest dose (Maximum Tolerated Dose, MTD) is determined from shorter-term toxicity studies and should cause minimal toxicity without significantly shortening the lifespan of the animals.
- Administration: The test substance is administered for the majority of the animals' lifespan (typically 2 years for rodents) via a relevant route of exposure (e.g., in the diet, drinking water, or by gavage).
- Observations: Animals are monitored for clinical signs of toxicity and the development of tumors. Body weight and food consumption are recorded regularly.
- Pathology: A complete histopathological examination of all organs and tissues from all animals is conducted.

- **Data Analysis:** The incidence of tumors in the dosed groups is statistically compared to the control group to determine if the test substance is carcinogenic.

Reproductive and Developmental Toxicity

There is no available data on the reproductive or developmental toxicity of **norcotinine**.

Studies on nicotine have shown adverse effects on fetal development.[4][5] Given the structural similarity, it is prudent to assume that **norcotinine** may also pose a risk.

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD Guideline 421)

This screening test provides initial information on potential effects on reproduction and development.

- **Test Animals:** Groups of male and female rats (at least 10 per sex per group).
- **Dosing:** Males are dosed for a minimum of two weeks prior to mating, during mating, and until sacrifice. Females are dosed for two weeks prior to mating, during mating, gestation, and lactation.
- **Mating:** Animals are paired for mating.
- **Endpoints:**
 - **Parental Animals:** Fertility, gestation length, and maternal behavior are assessed. A detailed examination of reproductive organs is performed at necropsy.
 - **Offspring:** The number of live and dead pups, pup weight, and general physical condition are recorded.
- **Data Analysis:** The data is analyzed to identify any adverse effects on reproduction or development.

Organ System Toxicity

Cardiovascular System

Specific studies on the cardiovascular effects of **norcotinine** are lacking. Nicotine is known to have significant cardiovascular effects, including increased heart rate and blood pressure, mediated by the stimulation of the sympathetic nervous system.[6]

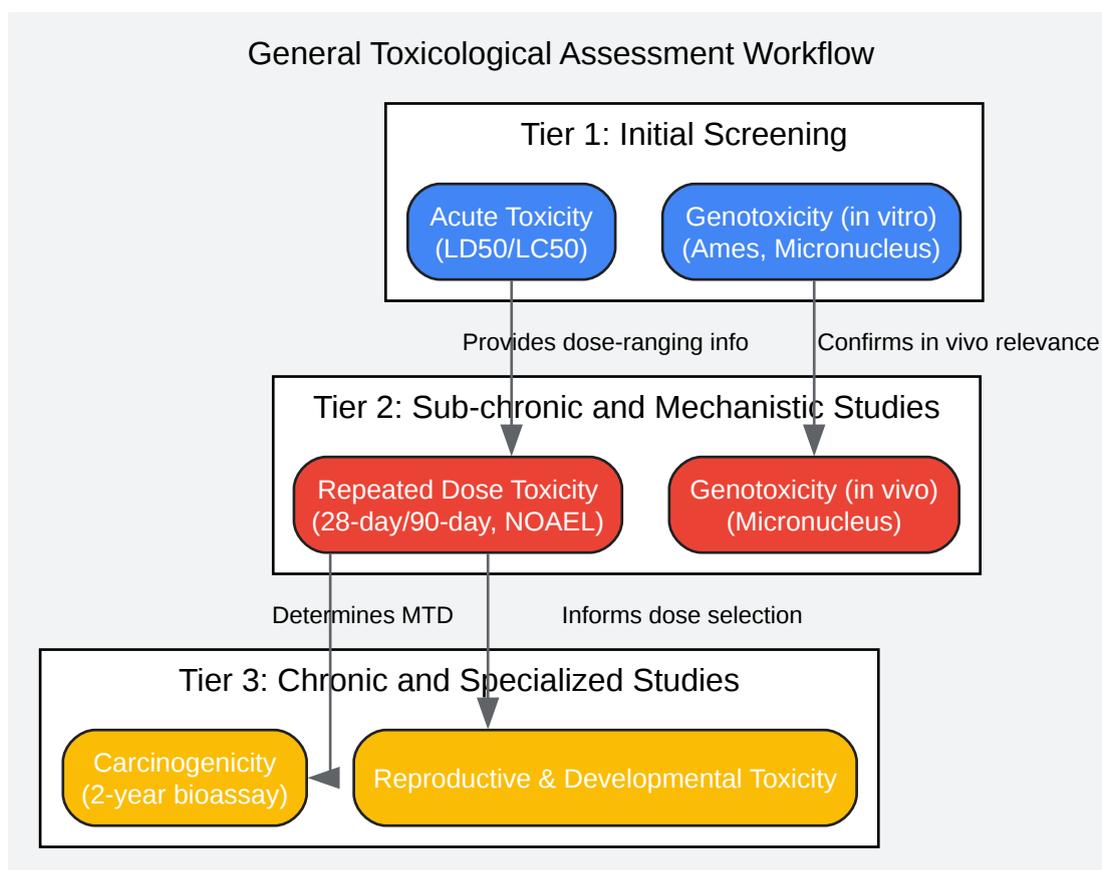
Nervous System

Norcotinine is detected in the brain following nicotine administration.[7] However, in vivo studies have suggested that it may be less pharmacologically active than nicotine or nornicotine, as it did not evoke dopamine release from rat striatal slices.[7]

Respiratory System

No specific data on the respiratory toxicity of **norcotinine** is available. Nicotine inhalation has been shown to cause lung injury and inflammation in animal models.[8]

Signaling Pathways and Experimental Workflows



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General Toxicological Assessment Workflow

Conclusion and Future Directions

The available toxicological data on **norcotinine** is limited, with much of the current understanding extrapolated from its parent compounds, nicotine and nornicotine. The GHS classification indicates that **norcotinine** is a harmful substance requiring careful handling. The primary toxicological concern, beyond its acute effects, is its potential as a precursor to the carcinogen NNN.

To provide a comprehensive risk assessment, further research is critically needed in the following areas:

- Quantitative Acute Toxicity: Determination of oral, dermal, and inhalation LD50/LC50 values for **norcotinine**.
- Repeated Dose Toxicity: 28-day and/or 90-day studies to establish a NOAEL.
- Genotoxicity: A full battery of in vitro and in vivo genotoxicity assays.
- Carcinogenicity: A long-term carcinogenicity bioassay in rodents.
- Reproductive and Developmental Toxicity: Comprehensive studies to assess the effects on fertility and embryonic development.
- Organ-Specific Toxicity: Detailed investigations into the cardiovascular, neurological, and respiratory effects of **norcotinine**.

A thorough understanding of the toxicological profile of **norcotinine** is essential for accurately evaluating the health risks associated with nicotine-containing products and for the development of safer alternatives.

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